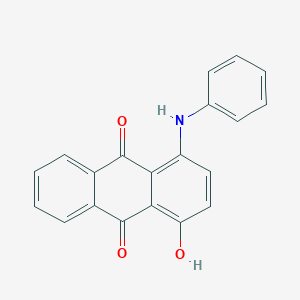

![molecular formula C10H10O5 B101982 4-[(乙氧羰基)氧基]苯甲酸 CAS No. 15552-32-6](/img/structure/B101982.png)

4-[(乙氧羰基)氧基]苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

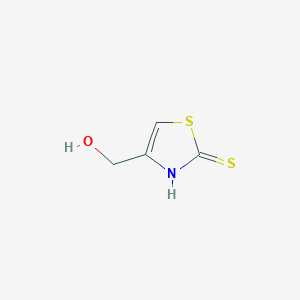

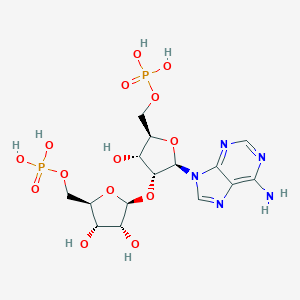

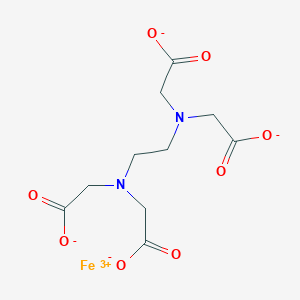

4-[(Ethoxycarbonyl)oxy]benzoic acid is a chemical compound that belongs to the family of benzoic acids, which are known for their wide range of applications in various fields such as pharmaceuticals, dyes, and polymers. The ethoxycarbonyl group attached to the benzoic acid moiety suggests that this compound could be involved in esterification reactions and might exhibit unique physical and chemical properties due to the presence of the ester functional group.

Synthesis Analysis

The synthesis of related benzoic acid derivatives often involves condensation reactions, as seen in the formation of 2-(2-ethoxycarbonyl-3-oxo-3-polyfluoroalkylprop-1-enylamino)benzoic acids, where ethyl 2-ethoxymethylidene-3-oxo-3-polyfluoroalkylpropionates are condensed with 2-aminobenzoic acid . Additionally, the Mitsunobu reaction has been employed using 4-(diphenylphosphino)benzoic acid as a bifunctional reagent, indicating that similar strategies could potentially be applied to synthesize 4-[(ethoxycarbonyl)oxy]benzoic acid .

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives is often characterized using spectroscopic techniques such as NMR, UV-VIS, and IR, as well as X-ray diffraction for crystal structure determination . The molecular geometry can be optimized using computational methods like density functional theory (DFT), which provides insights into the conformation and electronic structure of the molecule .

Chemical Reactions Analysis

Benzoic acid derivatives participate in a variety of chemical reactions. For instance, they can undergo acid-base dissociation and azo-hydrazone tautomerism in solution, with the extent of these equilibria being dependent on solvent composition and pH . They can also act as ligands, forming complexes with metals such as nickel and copper . The presence of the ethoxycarbonyl group in 4-[(ethoxycarbonyl)oxy]benzoic acid suggests that it may undergo similar reactions, including esterification and complexation.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives can be influenced by substituents on the aromatic ring. For example, the introduction of an ethoxycarbonyl group can affect the solubility, melting point, and reactivity of the compound. Theoretical calculations using DFT can predict reactivity descriptors such as ionization energy, hardness, and electrophilicity, which are crucial for understanding the behavior of these compounds in different environments . Solvent effects on these properties can be studied using models like the Polarizable Continuum Model (PCM) .

科学研究应用

1. Crystallography

- Application : The compound is used in the study of crystal structures. The crystal structure of 4- (methoxycarbonyl)benzoic acid has been studied and published .

- Method : The synthetic methods of the title compound is esterification of dicarboxylic acids. The commercially crude compound was recrystallized two times from MeOH/water (1:1) solution, and then colourless plate crystals were obtained by slow evaporation at room temperature within 3 days .

- Results : The crystal structure was determined and the atomic coordinates and displacement parameters were reported .

2. Organic Synthesis

- Application : The compound is used in the decarboxylative hydroxylation to synthesize phenols from benzoic acids .

- Method : The process involves photoinduced ligand-to-metal charge transfer (LMCT)-enabled radical decarboxylative carbometalation .

- Results : The aromatic decarboxylative hydroxylation is synthetically promising due to its mild conditions, broad substrate scope, and late-stage applications .

3. Material Science

- Application : The compound is used as a structure-directing agent to prepare new inorganic–organic hybrid frameworks based on polynuclear metal-hydroxyl clusters .

- Method : The process involves the use of 3,4,5-Tris(carboxymethoxy)benzoic acid (H4TCBA) to prepare the hybrid frameworks .

- Results : Three new inorganic–organic hybrid frameworks were prepared .

4. Fluorescent Metal-Organic Frameworks

- Application : The compound is used in the synthesis of fluorescent metal-organic frameworks (MOFs). Specifically, it’s used in the synthesis of 1,3,6,8-tetrakis(p-benzoic acid)pyrene (TBAPy) ligand, which is used to design a fluorescent-MOF that responds to small guest molecules .

- Method : The TBAPy ligand is obtained using a standard Suzuki–Miyaura reaction between 1,3,6,8-tetrabromopyrene and (4-(ethoxycarbonyl)phenyl)boronic acid .

- Results : The resulting MOF exhibits fluorescence, which can be used to detect the presence of small guest molecules .

属性

IUPAC Name |

4-ethoxycarbonyloxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O5/c1-2-14-10(13)15-8-5-3-7(4-6-8)9(11)12/h3-6H,2H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXVMHSYMNTYLPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)OC1=CC=C(C=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20607499 |

Source

|

| Record name | 4-[(Ethoxycarbonyl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20607499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(Ethoxycarbonyl)oxy]benzoic acid | |

CAS RN |

15552-32-6 |

Source

|

| Record name | 4-[(Ethoxycarbonyl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20607499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzothiazolium, 2-[2-methyl-3-[3-(3-sulfopropyl)-2(3H)-benzothiazolylidene]-1-propenyl]-3-(3-sulfopropyl)-, inner salt](/img/structure/B101907.png)